

Synthesis of N-(1-methylheptyl)octan-2-amine: A Technical Guide

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Compound of Interest

Compound Name: DI-SEC-OCTYLAMINE

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This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for N-(1-methylheptyl)octan-2-amine, with a focus on reductive amination. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in structured tables, and mandatory visualizations of the reaction mechanisms.

Introduction

N-(1-methylheptyl)octan-2-amine, also known as **di-sec-octylamine**, is a secondary amine with the molecular formula $C_{16}H_{35}N$.^[1] Its synthesis is of interest in various chemical research and development areas. This guide will focus on the most prevalent and efficient method for its preparation: reductive amination. Alternative pathways will also be briefly discussed.

Primary Synthesis Pathway: Reductive Amination

Reductive amination is a highly effective method for synthesizing secondary amines.^[2] The process involves two key steps: the formation of an imine from a primary amine and a ketone, followed by the reduction of the imine intermediate to a secondary amine.^{[3][4]}

For the synthesis of N-(1-methylheptyl)octan-2-amine, the reaction proceeds between 2-octanone and 2-aminooctane (also known as 1-methylheptylamine).

Table 1: Properties of Key Reactants

Compound	Molecular Formula	Molar Mass (g/mol)	CAS Number
2-Octanone	C ₈ H ₁₆ O	128.21	111-13-7
2-Aminooctane	C ₈ H ₁₉ N	129.24	693-16-3
N-(1-methylheptyl)octan-2-amine	C ₁₆ H ₃₅ N	241.46	5412-92-0

Reaction Mechanism

The synthesis can be approached from two equivalent perspectives depending on which reactant is considered the precursor amine or ketone, as illustrated below.

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References

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